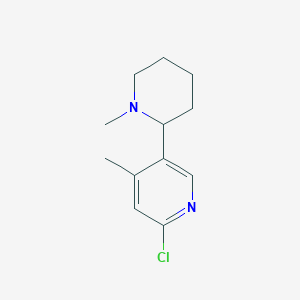

2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C12H17ClN2 |

|---|---|

Molekulargewicht |

224.73 g/mol |

IUPAC-Name |

2-chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C12H17ClN2/c1-9-7-12(13)14-8-10(9)11-5-3-4-6-15(11)2/h7-8,11H,3-6H2,1-2H3 |

InChI-Schlüssel |

PZVFSGITKCAUSC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1C2CCCCN2C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 4-methylpiperidine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the piperidine, which then undergoes nucleophilic substitution with 2-chloropyridine.

Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-4-methyl-5-(1-methylpiperidin-2-yl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Die Chlor-Gruppe kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidation: Die Methyl-Gruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oder einem Aldehyd oxidiert werden.

Reduktion: Der Pyridinring kann mit Hydrierungskatalysatoren wie Palladium auf Kohlenstoff zu einem Piperidinring reduziert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiolat in polaren aprotischen Lösungsmitteln (z. B. Dimethylformamid) werden häufig verwendet.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat in sauren oder basischen Bedingungen.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators unter hohem Druck.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Bildung von substituierten Pyridinen.

Oxidation: Bildung von Carbonsäuren oder Aldehyden.

Reduktion: Bildung von Piperidinderivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-4-methyl-5-(1-methylpiperidin-2-yl)pyridin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten Wege können variieren, umfassen aber typischerweise die Bindung an aktive Zentren oder die Veränderung der Proteinkonformation.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Key Observations:

The 1-methylpiperidin-2-yl group in the target compound introduces basicity (pKa ~8–9), improving solubility in acidic environments (e.g., gastric fluid) and facilitating blood-brain barrier penetration .

Spectroscopic Differences: Nitro (NO₂) substituents (e.g., Q12) exhibit strong IR absorption at 1550–1340 cm⁻¹ (N=O stretch) and distinct ¹H NMR shifts for aromatic protons (δH 7.18–7.79 ppm) . Methoxy (OCH₃) groups (e.g., Q13) show C-O-C stretching at 1252–1015 cm⁻¹ and downfield shifts in ¹H NMR due to electron-donating effects .

Biological Activity: Pyridine derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) demonstrate enhanced antimicrobial activity, likely due to increased electrophilicity and interaction with microbial enzymes . Methylpiperidinyl-containing compounds (e.g., CHIBA-3007) are prioritized in CNS drug design for their GlyT-1 inhibitory activity, attributed to optimal steric fit and hydrogen-bonding interactions with neural receptors .

Key Observations:

- Piperidine catalysis is a common strategy for cyclization reactions, improving yields by stabilizing intermediates via amine coordination .

- Electron-deficient aldehydes (e.g., nitro-substituted) generally yield lower-melting products due to reduced crystallinity .

Pharmacological and Industrial Relevance

- Antimicrobial Applications : Pyridine derivatives with halogen and nitro groups (e.g., Q12) show broad-spectrum activity against Gram-positive bacteria, with MIC values <10 µg/mL .

- Agrochemical Intermediates : Trifluoromethyl-substituted pyridines (e.g., ) are intermediates in herbicides, leveraging their stability under UV exposure .

Biologische Aktivität

2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine is a nitrogen-containing heterocyclic compound with significant biological activity. Its structure consists of a pyridine ring substituted with a chlorine atom, a methyl group, and a 1-methylpiperidine moiety. The molecular formula is with a molecular weight of approximately 201.69 g/mol.

This compound has been primarily studied for its interaction with serotonin receptors, particularly as an agonist for the 5-HT1F receptor. This receptor is implicated in various neurological processes, including pain modulation and mood regulation. The activity on serotonin receptors suggests potential applications in treating conditions such as anxiety and depression.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of this compound can significantly alter its binding affinity and efficacy at serotonin receptors. The following table summarizes some structural analogs and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-(1-methylpiperidin-4-yl)pyridine | Similar piperidine substitution but different position | Potentially different receptor interactions |

| 4-Methylpyridinyl-piperidines | Variations in piperidine substituents | Broader pharmacological profiles |

| 5-Methylpyridinyl derivatives | Alterations in methyl group positioning | Different biological activities |

These compounds highlight the specificity of this compound in terms of receptor interactions and therapeutic applications.

Study on Serotonin Receptor Interaction

A study demonstrated that this compound exhibited significant agonistic activity at the 5-HT1F receptor, which is associated with analgesic effects. This finding supports its potential use in developing new treatments for chronic pain conditions.

Comparative Analysis

In comparative studies, compounds structurally similar to this compound were evaluated for their pharmacological profiles. The results indicated that while some analogs showed potent activity against other targets, none matched the specific efficacy at the 5-HT1F receptor observed with this compound .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary findings suggest that it has a favorable toxicity profile, making it a promising candidate for further pharmacological development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting a chloro group on the pyridine ring with a 1-methylpiperidin-2-yl moiety under controlled conditions (e.g., using polar aprotic solvents like dimethylformamide or tetrahydrofuran to enhance reactivity). Temperature optimization (e.g., 60–80°C) and catalyst selection (e.g., Pd-based catalysts for coupling reactions) are critical. Purification via recrystallization or column chromatography ensures high purity (>95%) .

- Example Reaction Parameters :

| Parameter | Optimal Range |

|---|---|

| Solvent | DMF/THF |

| Temperature | 60–80°C |

| Catalyst | Pd(PPh₃)₄ |

| Purification | Silica gel chromatography |

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly resolving signals from the pyridine and piperidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What solvent systems and reaction parameters are critical for successful coupling reactions involving the pyridine and piperidine moieties?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates. For Suzuki-Miyaura couplings, a boronate ester derivative (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be used, requiring inert atmospheres (N₂/Ar) and Pd catalysts. Reaction monitoring via TLC ensures minimal side-product formation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with strong acids/bases (risk of decomposition). Store in airtight containers at 2–8°C. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How does the steric and electronic environment of the 1-methylpiperidin-2-yl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methyl group on the piperidine ring introduces steric hindrance, slowing nucleophilic attack at the adjacent nitrogen. Electron-donating effects from the piperidine moiety enhance pyridine ring electron density, affecting regioselectivity in electrophilic substitutions. Computational studies (DFT) can model charge distribution to predict reactive sites .

Q. What strategies can resolve contradictions in reported biological activity data across different assay systems?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate target engagement via orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays). Compare dose-response curves to identify assay-specific artifacts. Cross-reference with structural analogs (Table 1) to isolate substituent effects .

- Table 1: Structural Analogs and Key Features

| Compound | Substituents | Bioactivity Notes |

|---|---|---|

| 4-Iodo-5-methylpyrazole | I, CH₃ | Anticancer activity |

| 2-Chloro-N-(pyridinyl)acetamide | Cl, acetamide | Anti-inflammatory |

Q. How can computational modeling predict binding affinity to neurological targets, and what validation methods are recommended?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models interactions with targets like acetylcholinesterase or dopamine receptors. Validate predictions with in vitro binding assays (e.g., radioligand displacement) and mutagenesis studies to confirm critical residues. MD simulations assess stability of ligand-receptor complexes .

Q. What methodologies effectively assess metabolic stability and toxicity in early-stage drug discovery?

- Methodological Answer : Use hepatic microsomal assays (human/rat) to measure CYP450-mediated degradation. Ames tests evaluate mutagenicity. Toxicity prediction tools (e.g., ProTox-II) screen for hepatotoxicity. Physicochemical properties (log P, solubility) are optimized via salt formation or prodrug strategies (Table 2) .

- Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| log P | 2.1 |

| Solubility (H₂O) | <1 mg/mL |

| TPSA | 35 Ų |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.